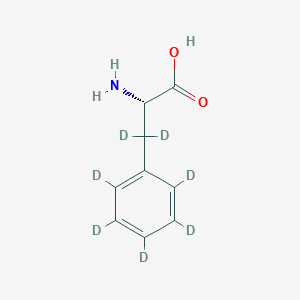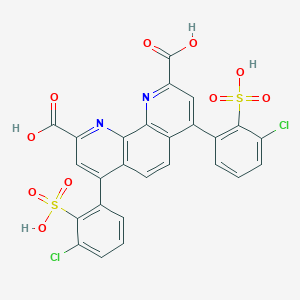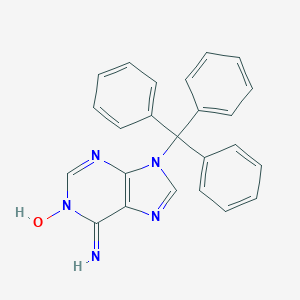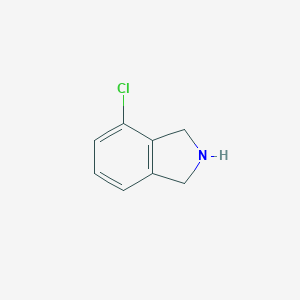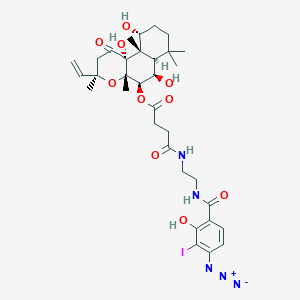
Iasa-forskolin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iasa-forskolin is a natural compound that is extracted from the roots of the Indian coleus plant (Coleus forskohlii). It has been used in traditional medicine for centuries to treat various ailments, including asthma, high blood pressure, and heart disease. In recent years, Iasa-forskolin has gained attention for its potential therapeutic applications in the field of biomedical research.
Wirkmechanismus
Iasa-forskolin works by activating an enzyme called adenylate cyclase, which is responsible for the production of cyclic adenosine monophosphate (cAMP) in cells. cAMP is a critical messenger molecule that plays a key role in a variety of cellular processes, including metabolism, gene expression, and cell growth and differentiation.
Biochemische Und Physiologische Effekte
The activation of adenylate cyclase by Iasa-forskolin leads to an increase in cAMP levels, which in turn can have a variety of biochemical and physiological effects. These effects include increased insulin secretion, increased lipolysis (breakdown of fats), and increased vasodilation (widening of blood vessels).
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Iasa-forskolin in laboratory experiments is that it is a natural compound that is relatively safe and non-toxic. It also has a well-documented mechanism of action, which makes it a useful tool for studying cellular processes and signaling pathways. However, one limitation of using Iasa-forskolin is that its effects can be dose-dependent and may vary depending on the specific cell type or tissue being studied.
Zukünftige Richtungen
There are numerous potential future directions for research on Iasa-forskolin. Some of the most promising areas of investigation include its potential use as a treatment for cancer, cardiovascular disease, and metabolic disorders such as obesity and diabetes. Other areas of interest include its potential use in the field of regenerative medicine, as well as its potential as a tool for studying cellular signaling pathways and gene expression. Overall, the future looks bright for Iasa-forskolin as a powerful tool for biomedical research.
Synthesemethoden
Iasa-forskolin can be synthesized through a process of extraction from the roots of the Indian coleus plant. The plant is first harvested and dried, and then the roots are ground into a fine powder. The powder is then mixed with a solvent, such as ethanol, and the Iasa-forskolin is extracted through a process of filtration and purification.
Wissenschaftliche Forschungsanwendungen
Iasa-forskolin has been the subject of numerous scientific studies, which have investigated its potential therapeutic applications in a variety of areas. Some of the most promising areas of research include its potential use as a treatment for cancer, cardiovascular disease, and metabolic disorders such as obesity and diabetes.
Eigenschaften
CAS-Nummer |
121878-20-4 |
|---|---|
Produktname |
Iasa-forskolin |
Molekularformel |
C33H44IN5O10 |
Molekulargewicht |
797.6 g/mol |
IUPAC-Name |
[(3R,4aS,5R,6R,6aR,10R,10aS,10bR)-3-ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] 4-[2-[(4-azido-2-hydroxy-3-iodobenzoyl)amino]ethylamino]-4-oxobutanoate |
InChI |
InChI=1S/C33H44IN5O10/c1-7-30(4)16-20(41)33(47)31(5)19(40)12-13-29(2,3)26(31)25(45)27(32(33,6)49-30)48-22(43)11-10-21(42)36-14-15-37-28(46)17-8-9-18(38-39-35)23(34)24(17)44/h7-9,19,25-27,40,44-45,47H,1,10-16H2,2-6H3,(H,36,42)(H,37,46)/t19-,25-,26-,27-,30+,31-,32+,33-/m1/s1 |
InChI-Schlüssel |
UTCUSMOTNRCVGL-JFHNSAMMSA-N |
Isomerische SMILES |
C[C@@]1(CC(=O)[C@]2([C@@]3([C@@H](CCC([C@H]3[C@H]([C@H]([C@@]2(O1)C)OC(=O)CCC(=O)NCCNC(=O)C4=C(C(=C(C=C4)N=[N+]=[N-])I)O)O)(C)C)O)C)O)C=C |
SMILES |
CC1(CCC(C2(C1C(C(C3(C2(C(=O)CC(O3)(C)C=C)O)C)OC(=O)CCC(=O)NCCNC(=O)C4=C(C(=C(C=C4)N=[N+]=[N-])I)O)O)C)O)C |
Kanonische SMILES |
CC1(CCC(C2(C1C(C(C3(C2(C(=O)CC(O3)(C)C=C)O)C)OC(=O)CCC(=O)NCCNC(=O)C4=C(C(=C(C=C4)N=[N+]=[N-])I)O)O)C)O)C |
Synonyme |
3'-iodo-4'-azidosalicylamidoethylamido-7-succinyldeacetylforskolin IASA-forskolin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



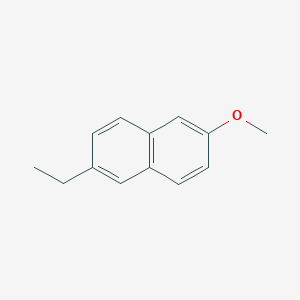
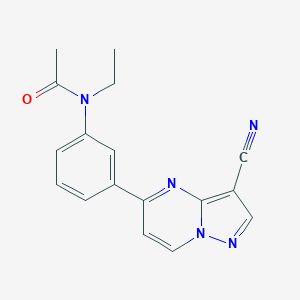
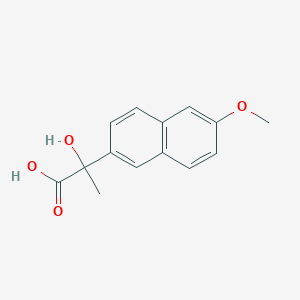
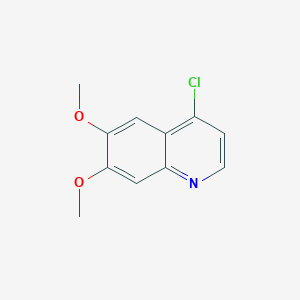
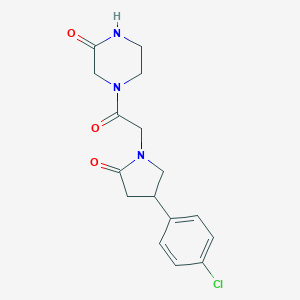
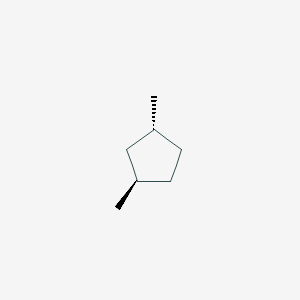
![1-[(3-Bromo-4-methoxyphenyl)methyl]-6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B44224.png)
![3-(Chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B44226.png)
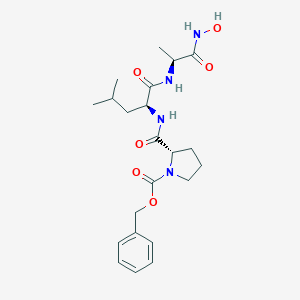
![4-Imidazo[2,1-b]thiazol-6-yl-benzonitrile](/img/structure/B44241.png)
